

# Enasidenib in IDH2-Mutated AML: A Comparative Analysis of Monotherapy Versus Combination Strategies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Enasidenib |           |
| Cat. No.:            | B8038215   | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of single-agent **Enasidenib** efficacy with its performance in combination therapies for the treatment of Acute Myeloid Leukemia (AML) with Isocitrate Dehydrogenase 2 (IDH2) mutations. This analysis is supported by experimental data from key clinical trials, detailed methodologies, and visualizations of relevant biological pathways and experimental workflows.

**Enasidenib**, an oral inhibitor of the mutant IDH2 enzyme, has demonstrated clinical activity in patients with IDH2-mutated AML. While its efficacy as a monotherapy is established, emerging evidence suggests that combination approaches with agents such as Azacitidine and Venetoclax may offer improved clinical outcomes. This guide delves into the data to provide a clear comparison.

## **Quantitative Data Comparison**

The following tables summarize the key efficacy endpoints from clinical trials evaluating **Enasidenib** as a monotherapy and in combination with other agents.



| Efficacy Endpoint                 | Enasidenib Monotherapy (Relapsed/Refractory AML)[1] |
|-----------------------------------|-----------------------------------------------------|
| Overall Response Rate (ORR)       | 40.3%                                               |
| Complete Remission (CR)           | 19.3%                                               |
| Median Overall Survival (OS)      | 9.3 months                                          |
| Median Duration of Response (DOR) | 5.8 months                                          |

| Efficacy Endpoint                | Enasidenib + Azacitidine (Newly Diagnosed AML)[2] [3] | Azacitidine Alone (Newly Diagnosed AML)[2][3] |
|----------------------------------|-------------------------------------------------------|-----------------------------------------------|
| Overall Response Rate (ORR)      | 74%                                                   | 36%                                           |
| Complete Remission (CR)          | 53%                                                   | 12%                                           |
| Median Overall Survival (OS)     | 22 months                                             | 22 months                                     |
| Median Event-Free Survival (EFS) | 17.2 months                                           | 10.8 months                                   |

| Efficacy Endpoint                 | Enasidenib + Venetoclax (Relapsed/Refractory AML)[4][5] |
|-----------------------------------|---------------------------------------------------------|
| Overall Response Rate (ORR)       | 62% - 70%                                               |
| Complete Remission (CR)           | 50% - 57%                                               |
| Median Overall Survival (OS)      | Not Reached (in one study)                              |
| Median Duration of Response (DOR) | 16.6 months                                             |

## **Experimental Protocols**

Detailed methodologies for the key clinical trials are outlined below to provide context for the presented data.



#### **Enasidenib Monotherapy (NCT01915498)**

This phase 1/2 study evaluated the safety, tolerability, and efficacy of **Enasidenib** in patients with advanced hematologic malignancies with an IDH2 mutation.[1][6][7]

- Patient Population: Adults with relapsed or refractory AML and a documented IDH2 mutation.
- Treatment Regimen: **Enasidenib** was administered orally at a starting dose of 100 mg once daily in continuous 28-day cycles.
- Response Assessment: Response to treatment was assessed by bone marrow aspirates and biopsies performed at baseline, at the end of cycles 2, 4, 6, and every 3 cycles thereafter. Response was defined according to the International Working Group (IWG) criteria for AML.

# Enasidenib in Combination with Azacitidine (AG221-AML-005 / NCT02677922)

This phase 1b/2 trial was designed to assess the safety and antitumor activity of **Enasidenib** in combination with Azacitidine in patients with newly diagnosed IDH2-mutant AML.[2][3]

- Patient Population: Adults with newly diagnosed, IDH2-mutated AML who were ineligible for intensive chemotherapy.
- Treatment Regimen: Patients received **Enasidenib** 100 mg orally daily in combination with Azacitidine 75 mg/m<sup>2</sup> subcutaneously or intravenously for 7 days of each 28-day cycle.[2]
- Response Assessment: The primary endpoint was the overall response rate, which was assessed by the investigators according to the IWG criteria for AML.

# Enasidenib in Combination with Venetoclax (ENAVEN-AML / NCT04092179)

This phase 1b/2 trial evaluated the safety and efficacy of **Enasidenib** combined with Venetoclax in patients with IDH2-mutated myeloid malignancies.[4][8]



- Patient Population: Adult patients with relapsed or refractory AML or high-risk myelodysplastic syndrome/myeloproliferative neoplasm with an IDH2 mutation.[4]
- Treatment Regimen: Patients received **Enasidenib** 100 mg orally daily and Venetoclax with a dose ramp-up to a target of 400 mg orally daily.[4]
- Response Assessment: The primary endpoints were safety and tolerability, and the overall response rate, defined as complete remission (CR), CR with incomplete blood count recovery (CRi), morphologic leukemia-free state (MLFS), and partial remission (PR) by revised IWG criteria.

## Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by these therapies and a typical experimental workflow for a clinical trial.



Click to download full resolution via product page

Caption: Mechanism of action of **Enasidenib** in IDH2-mutated AML.





Click to download full resolution via product page

Caption: Interacting pathways of **Enasidenib** combination therapies.





Click to download full resolution via product page

Caption: Generalized workflow of a comparative clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enasidenib plus azacitidine versus azacitidine alone in patients with newly diagnosed, mutant-IDH2 acute myeloid leukaemia (AG221-AML-005): a single-arm, phase 1b and randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Enasidenib plus venetoclax in patients with IDH2-mutated relapsed or refractory acute myeloid leukaemia or myelodysplastic syndrome (ENAVEN-AML): a multicentre, single-arm, phase 1b/2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Clinical Trial: NCT01915498 My Cancer Genome [mycancergenome.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Enasidenib in IDH2-Mutated AML: A Comparative Analysis of Monotherapy Versus Combination Strategies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8038215#comparing-single-agent-enasidenib-efficacy-with-combination-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com